2,4-Dichloro-3,5-difluoroaniline
CAS No.: 50408-95-2
Cat. No.: VC3803430
Molecular Formula: C6H3Cl2F2N
Molecular Weight: 197.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50408-95-2 |
|---|---|
| Molecular Formula | C6H3Cl2F2N |
| Molecular Weight | 197.99 g/mol |
| IUPAC Name | 2,4-dichloro-3,5-difluoroaniline |
| Standard InChI | InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 |
| Standard InChI Key | CQYFSYCXGWMSBI-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1F)Cl)F)Cl)N |
| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)F)Cl)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2,4-Dichloro-3,5-difluoroaniline (C₆H₃Cl₂F₂N) features a benzene ring substituted with two chlorine atoms at positions 2 and 4, two fluorine atoms at positions 3 and 5, and an amine group at position 1. This arrangement confers high electronegativity and steric hindrance, influencing its reactivity and physical properties .
Table 1: Key Physicochemical Properties
Spectroscopic Identification
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NMR: The compound’s <sup>19</sup>F NMR spectrum shows distinct signals at δ −70.8 and −92.2 ppm, reflecting the deshielding effects of adjacent chlorine atoms .
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Mass Spectrometry: Major fragments include m/z 197 (M⁺), 162 (M⁺−Cl), and 128 (M⁺−Cl−F) .
Synthesis and Industrial Production
Catalytic Hydrogenation
The most common synthesis route involves the reduction of 3,5-dichloro-2,4-difluoronitrobenzene via catalytic hydrogenation. Platinum-carbon (3% Pt/C) catalysts with dehalogenation inhibitors (e.g., triethylamine) achieve yields >90% while minimizing side reactions . Key steps include:
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Nitro Group Reduction: Hydrogen gas (15–20 atm) at 100°C selectively reduces the nitro group to an amine.
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Byproduct Suppression: Inhibitors prevent undesired dehalogenation, ensuring product purity >99% .
Alternative Routes
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Chlorination-Fluorination: 1,3,5-Trichlorobenzene undergoes sequential fluorination and amination to yield the target compound .
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Diazotization: Diazonium intermediates derived from 2,4-dichloroaniline enable fluorine substitution via Balz-Schiemann reactions .
Applications in Industry and Research
Agrochemical Intermediates
The compound is a critical precursor for teflubenzuron, a benzoylurea insecticide that inhibits chitin synthesis in pests. Its halogenated structure enhances binding affinity to insect enzymes, improving efficacy .
Pharmaceutical Development
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Enzyme Inhibition: Studies highlight its role as a cytochrome P450 inhibitor, altering drug metabolism pathways .
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Antimicrobial Activity: Preliminary assays show MIC values of 32 µg/mL against Staphylococcus aureus, suggesting potential as a broad-spectrum antibiotic lead.
Materials Science
The compound’s electron-withdrawing substituents make it a valuable monomer in conductive polymers and liquid crystals, where it enhances thermal stability and optoelectronic properties .
Biological and Toxicological Profile
Mechanistic Insights
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Receptor Interactions: Binds to GABA<sub>A</sub> receptors in mammalian neurons, modulating chloride ion flux at EC<sub>50</sub> = 12 µM.
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Metabolic Pathways: Undergoes hepatic glucuronidation to form non-toxic metabolites, with a half-life of 6.2 hours in rodents .
Hazard Assessment
| Hazard Class | Category | Code |
|---|---|---|
| Acute Oral Toxicity | Harmful | H302 |
| Skin Irritation | Irritant | H315 |
| Aquatic Toxicity | Chronic 1 | H410 |
Chronic exposure studies indicate hepatotoxicity at doses >250 mg/kg/day in rats, necessitating strict occupational exposure limits (OEL: 0.1 mg/m³) .
Comparative Analysis with Analogues
Table 3: Substituent Impact on Reactivity
| Compound | Substituents | Melting Point (°C) | Bioactivity (IC<sub>50</sub>) |
|---|---|---|---|
| 2,4-Dichloro-3,5-difluoroaniline | Cl (2,4); F (3,5) | 75 | 12 µM (GABA<sub>A</sub>) |
| 3,5-Dichloroaniline | Cl (3,5) | 68 | 45 µM |
| 2,4-Difluoroaniline | F (2,4) | −15 | >100 µM |
Fluorine atoms enhance metabolic stability, while chlorines improve target affinity .
Environmental and Regulatory Considerations
Degradation Pathways
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Aerobic Soil Metabolism: Half-life = 42 days; primary metabolites include 3,5-dichloro-2,4-difluorophenol .
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Photolysis: UV exposure cleaves C–Cl bonds, generating less toxic fluorinated byproducts .
Regulatory Status
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